S-Metolachlor

Catalog No.
S644077
CAS No.
87392-12-9
M.F
C15H22ClNO2
M. Wt
283.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Metolachlor

CAS Number

87392-12-9

Product Name

S-Metolachlor

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

InChI

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m0/s1

InChI Key

WVQBLGZPHOPPFO-LBPRGKRZSA-N

SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C

Isomeric SMILES

CCC1=CC=CC(=C1N([C@@H](C)COC)C(=O)CCl)C

Herbicide for Corn, Cotton, and Soybean

    Summary of Application: S-metolachlor is a part of the chloroacetamide chemical family in the Weed Science Society of America (WSSA) Group 15 herbicide class.

Degradation by Microbial Strains

    Summary of Application: Metolachlor is extensively used and the most persistent chloroacetamide herbicide, thereby which its metabolites have been frequently detected in soils and surface and groundwaters.

S-Metolachlor is a chiral herbicide belonging to the chloroacetamide herbicide family []. It is the active ingredient in many commercial herbicide products used for pre-emergent weed control in various crops [, ]. S-Metolachlor is the more herbicidal enantiomer of metolachlor, a racemic mixture of S-metolachlor and its R-enantiomer [, ].


Molecular Structure Analysis

S-Metolachlor has a complex molecular structure with several key features:

  • Chiral center: The carbon atom bonded to the methyl (CH₃) and ethyl (CH₂CH₃) groups is a chiral center, meaning it has four different substituents and exists in two non-superimposable mirror images (S- and R- enantiomers) [].
  • Chloroacetyl group: The presence of a chloroacetyl group (Cl-CH₂-C=O) is responsible for the herbicidal activity of S-metolachlor [].
  • Aromatic ring: An aromatic ring with a methoxy (OCH₃) group is also present in the structure [].

The restricted rotation around the aryl-C to N bond due to steric effects plays a role in the unique properties of S-metolachlor [].


Chemical Reactions Analysis

Synthesis

S-metolachlor is commercially produced through a multi-step process starting with 2-ethyl-6-methylaniline (MEA) []. The key steps involve condensation with methoxyacetone, followed by hydrogenation to obtain the S-stereoisomeric amine, and finally acetylation with chloroacetyl chloride [].

Decomposition

Information on the specific decomposition pathways of S-metolachlor is limited in scientific research. However, studies suggest it degrades in soil under microbial activity [].

S-metolachlor acts as a pre-emergent herbicide by inhibiting the elongation of shoots and roots in germinating weeds []. It disrupts the synthesis of very-long-chain fatty acids (VLCFAs) essential for plant cell growth by targeting an enzyme complex involved in fatty acid biosynthesis []. This ultimately leads to the death of emerging weeds.

Physical and Chemical Properties

  • Melting point: 91-93 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water (520 mg/L at 25 °C) [], soluble in many organic solvents []
  • Stability: Moderately stable under normal storage conditions but can degrade in sunlight and soil []
That are crucial for its functionality as an herbicide. It acts by inhibiting specific enzymes involved in the gibberellin biosynthesis pathway, particularly elongases and geranylgeranyl pyrophosphate cyclases . This inhibition disrupts plant growth processes, effectively controlling weed populations.

Degradation

In environmental conditions, S-Metolachlor can degrade through photo

S-Metolachlor exhibits significant biological activity against target weeds. Its mechanism involves disrupting normal cell division and growth in plants. Studies have shown that exposure to S-Metolachlor can lead to cytotoxic and genotoxic effects in various organisms, including human lymphocytes and amphibians . This raises concerns regarding its potential impacts on non-target species and ecosystems.

The synthesis of S-Metolachlor involves several steps:

  • Condensation: The process begins with the condensation of 2-ethyl-6-methylaniline with methoxyacetone to form an imine.
  • Hydrogenation: This imine is then hydrogenated to yield primarily the (S)-stereoisomeric amine.
  • Acetylation: The resulting secondary amine undergoes acetylation using chloroacetyl chloride.

This method results in a higher concentration of S-Metolachlor compared to its (R)-enantiomer, enhancing its efficacy as an herbicide .

S-Metolachlor is widely used in agriculture for controlling weeds in crops such as corn, soybeans, peanuts, sorghum, and cotton. Its effectiveness against both grassy and broadleaf weeds makes it versatile within various cropping systems. Additionally, it is often combined with other herbicides to enhance weed management strategies .

Research has indicated that S-Metolachlor interacts with various biological systems, leading to significant effects on cell growth and division. For instance:

  • Human Cells: Cytotoxic effects have been documented in human lymphocytes exposed to the compound.
  • Amphibians: Tadpoles exposed to S-Metolachlor exhibited genotoxic effects.
  • Other Organisms: Studies have also shown reduced cell division in yeast and decreased body mass in chicken embryos exposed to the herbicide .

These interactions highlight the need for careful management of S-Metolachlor use to mitigate potential risks to human health and environmental ecosystems.

S-Metolachlor shares similarities with other chloroacetanilide herbicides but has unique properties that distinguish it from them. Below is a comparison with similar compounds:

Compound NameChemical FormulaUnique Features
MetolachlorC15H22ClNO2Mixture of (R) and (S) enantiomers; less active (R) form
AlachlorC14H18ClNO2More effective against certain broadleaf weeds
AcetochlorC15H21ClNO2Used primarily for pre-emergent weed control
ButachlorC15H20ClNO2Effective against grasses; different application timing

S-Metolachlor's higher selectivity towards specific weeds and lower application rates due to its enhanced efficacy make it a preferred choice among these compounds .

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

283.1339066 g/mol

Monoisotopic Mass

283.1339066 g/mol

Boiling Point

282.0 °C

Heavy Atom Count

19

LogP

3.13 (LogP)

Melting Point

-51.05 °C

UNII

1O4NMK7I6H

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

87392-12-9

Metabolism Metabolites

S-metolachlor has known human metabolites that include 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-hydroxy-1-methylethyl)acetamide.

Wikipedia

S-metolachlor

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15

Explore Compound Types